3-Tert-butyl-4-methylbenzaldehyde
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Overview
Description
3-Tert-butyl-4-methylbenzaldehyde is an organic compound that belongs to the chemical class of aldehydes. It has the molecular formula C12H16O and a molecular weight of 176.259 g/mol. This compound is characterized by a tert-butyl group and a methyl group attached to a benzaldehyde core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Tert-butyl-4-methylbenzaldehyde can be synthesized through the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . This method ensures the selective formation of the aldehyde group while maintaining the integrity of the tert-butyl and methyl substituents.
Industrial Production Methods
Industrial production of this compound typically involves similar oxidation processes, often optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 3-Tert-butyl-4-methylbenzoic acid.
Reduction: 3-Tert-butyl-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Tert-butyl-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-methylbenzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, participate in aldol condensations, and undergo nucleophilic additions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzaldehyde: Similar structure but lacks the methyl group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains additional tert-butyl and hydroxyl groups.
Uniqueness
3-Tert-butyl-4-methylbenzaldehyde is unique due to the presence of both tert-butyl and methyl groups on the benzaldehyde core. This combination of substituents imparts distinct steric and electronic properties, making it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
3-tert-butyl-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-5-6-10(8-13)7-11(9)12(2,3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMPNVGJYIEKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289169-79-4 |
Source
|
Record name | 3-tert-butyl-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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